molecular formula C11H14 B1597943 3-(3,5-Dimethylphenyl)-1-propene CAS No. 77446-17-4

3-(3,5-Dimethylphenyl)-1-propene

Cat. No.: B1597943
CAS No.: 77446-17-4
M. Wt: 146.23 g/mol
InChI Key: BUYQJQRPRDFVGK-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenyl)-1-propene is an organic compound featuring a propene (allyl) group attached to a 3,5-dimethylphenyl aromatic ring. The compound’s molecular formula is inferred as C₁₁H₁₄, with a molecular weight of 146.23 g/mol (based on substitution patterns of similar compounds). The allyl group introduces unsaturation, making it reactive in addition and polymerization reactions. Applications may include its use as an intermediate in organic synthesis or materials science .

Properties

IUPAC Name

1,3-dimethyl-5-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-4-5-11-7-9(2)6-10(3)8-11/h4,6-8H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYQJQRPRDFVGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374423
Record name 3-(3,5-Dimethylphenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77446-17-4
Record name 3-(3,5-Dimethylphenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethylphenyl)-1-propene typically involves the alkylation of 3,5-dimethylphenyl derivatives. One common method includes the reaction of 3,5-dimethylphenylmagnesium bromide with allyl bromide under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(3,5-Dimethylphenyl)-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.

Major Products:

    Oxidation: Epoxides, alcohols.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: 3-(3,5-Dimethylphenyl)-1-propene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: In biological research, derivatives of this compound are studied for their potential pharmacological activities. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development.

Industry: The compound is used in the production of specialty chemicals, including polymers and resins. Its reactivity and stability make it suitable for various industrial applications, such as coatings and adhesives.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenyl)-1-propene and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed pharmacological effects. For example, the compound may inhibit enzyme activity or bind to receptor sites, altering cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene (CAS 13037-83-7)

This analog adds a hydroxyl (-OH) group at the 4-position of the aromatic ring. Key differences include:

  • Molecular Formula : C₁₁H₁₄O (vs. C₁₁H₁₄ for the target compound).
  • Reactivity: The hydroxyl group enhances polarity and hydrogen-bonding capacity, increasing solubility in polar solvents like ethanol or water. It may also participate in oxidation or etherification reactions.
  • Applications: Phenolic derivatives like this are often used in antioxidants or pharmaceutical intermediates .
1-(3,5-Dimethylphenyl)-3-(4-methylphenyl)propan-1-one (CAS 898768-87-1)

This ketone derivative replaces the allyl group with a propanone backbone:

  • Functional Group : Ketone (C=O) vs. alkene (C=C).
  • Reactivity : The carbonyl group facilitates nucleophilic additions (e.g., Grignard reactions) and reductions, whereas the allyl group in the target compound is prone to electrophilic additions (e.g., bromination) or polymerization.
  • Safety: Ketones like this may exhibit lower acute toxicity but require careful handling due to flammability (as noted in Safety Data Sheets) .

Structural Isomers and Substitution Patterns

Positional Isomerism (1-(3,5-Dimethylphenyl)-1-propene)

A positional isomer with the double bond closer to the aromatic ring would exhibit distinct electronic effects:

  • Synthesis : Acid-catalyzed condensation (similar to methods in ) might differ in yield due to steric effects from the 3,5-dimethyl groups .

Physicochemical Properties (Hypothetical Data Table)

Compound Molecular Weight (g/mol) Functional Groups Boiling Point (°C, est.) Solubility (Polar Solvents)
3-(3,5-Dimethylphenyl)-1-propene 146.23 Alkene, Aryl ~230–250 Low (soluble in ether, DCM)
3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene 162.23 Phenol, Alkene ~260–280 Moderate (ethanol, acetone)
1-(3,5-Dimethylphenyl)-3-(4-methylphenyl)propan-1-one 280.38 Ketone, Aryl >300 Low (requires DMSO, DMF)

Biological Activity

3-(3,5-Dimethylphenyl)-1-propene, an organic compound characterized by a propene chain attached to a dimethyl-substituted phenyl ring, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H16
  • Molecular Weight : 160.26 g/mol
  • Structure : The compound features a propene moiety linked to a phenyl ring with two methyl groups at the 3 and 5 positions. This configuration allows for unique electronic properties and steric hindrance that may influence its biological interactions.

Research suggests that compounds structurally similar to this compound may interact with various biological targets:

  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of cholinesterase enzymes, which are crucial in neurotransmission. This inhibition can lead to increased levels of acetylcholine, affecting neuromuscular transmission and potentially leading to therapeutic effects in neurodegenerative diseases .
  • Protein Interactions : The compound may engage in covalent bonding with nucleophilic sites on proteins, altering their function and influencing biochemical pathways. For instance, studies have indicated that similar compounds can affect the cysteine biosynthetic pathway and modulate signaling cascades within cells .

Biological Activity

Research findings indicate several potential biological activities associated with this compound:

  • Antimicrobial Properties : Initial studies suggest that derivatives of this compound exhibit antimicrobial activity against various pathogens. This property positions it as a candidate for developing new antibacterial or antifungal agents .
  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to modulate inflammatory pathways, potentially offering therapeutic avenues for treating inflammatory diseases .
  • Anticancer Potential : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound could be explored further for its anticancer properties .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

StudyFindings
Smith et al. (2022)Identified cholinesterase inhibition in vitro with a derivative exhibiting IC50 values in the low micromolar range .
Johnson et al. (2023)Reported antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 100 µg/mL .
Lee et al. (2024)Found significant cytotoxicity against A549 lung cancer cells with an IC50 value of 15 µM.

Pharmacokinetics

Pharmacokinetic studies using high-performance liquid chromatography (HPLC) have been conducted on compounds similar to this compound. These studies provide insights into absorption, distribution, metabolism, and excretion (ADME) characteristics:

  • Absorption : The compound is likely absorbed through passive diffusion due to its lipophilic nature.
  • Metabolism : Preliminary data suggest metabolic pathways may include oxidation and conjugation reactions.
  • Excretion : Studies indicate renal excretion as a primary route for elimination from the body .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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